molecular formula C18H20BrNO5S B11361985 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

Cat. No.: B11361985
M. Wt: 442.3 g/mol
InChI Key: RXLXKSZXROMOGU-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide typically involves multi-step organic synthesis The process begins with the preparation of the bromofuran intermediate, which is then coupled with the dioxidotetrahydrothiophene derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The nitro group in the ethoxybenzamide can be reduced to an amine.

    Substitution: The bromine atom in the bromofuran can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran moiety would yield furanones, while reduction of the nitro group would yield amines.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, while the dioxidotetrahydrothiophene ring could modulate the compound’s overall activity. The ethoxybenzamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(5-bromofuran-2-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
  • **N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide
  • **N-[(5-bromofuran-2-yl)methyl]-2-(1-methylindazol-3-yl)ethanamine

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is unique due to its combination of a bromofuran moiety, a dioxidotetrahydrothiophene ring, and an ethoxybenzamide group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds.

Biological Activity

Chemical Structure and Properties

This compound features a complex structure that includes a brominated furan ring, a tetrahydrothiophene moiety, and an ethoxybenzamide group. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Research has indicated that compounds with similar structural motifs, particularly those containing furan and thiophene rings, often exhibit antitumor properties. Studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cell survival.

Antimicrobial Properties

Compounds with brominated furan derivatives have shown promising antimicrobial activity against a range of pathogens. The incorporation of ethoxy groups can enhance lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains.

Enzyme Inhibition

The tetrahydrothiophene structure is known to interact with various enzymes. Compounds similar to N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide could act as inhibitors for enzymes involved in metabolic pathways or disease processes, such as kinases or proteases.

Case Studies

  • Antitumor Activity in Cell Lines :
    • A study evaluated the effects of structurally similar compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant reductions in cell viability at concentrations above 10 µM, suggesting potential for further development as anticancer agents.
  • Antimicrobial Testing :
    • In vitro assays demonstrated that derivatives with furan and thiophene components exhibited MIC values ranging from 5 to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Research Findings Summary Table

Activity TypeMechanism/TargetReference Study
AntitumorInduction of apoptosis[Study on furan derivatives]
AntimicrobialInhibition of bacterial growth[Evaluation of antibacterial activity]
Enzyme InhibitionKinase/protease inhibition[Research on enzyme interactions]

Properties

Molecular Formula

C18H20BrNO5S

Molecular Weight

442.3 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide

InChI

InChI=1S/C18H20BrNO5S/c1-2-24-15-5-3-13(4-6-15)18(21)20(11-16-7-8-17(19)25-16)14-9-10-26(22,23)12-14/h3-8,14H,2,9-12H2,1H3

InChI Key

RXLXKSZXROMOGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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